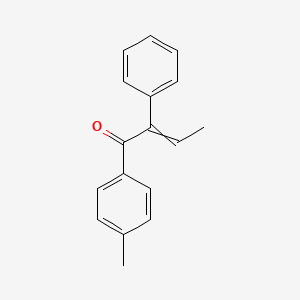
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is an organic compound characterized by its aromatic ketone structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by recrystallization from hot methanol to obtain the pure product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NBS, radical initiators, typically in non-polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. Additionally, the aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives .
Comparaison Avec Des Composés Similaires
4-Methylpropiophenone: An aromatic ketone with similar chemical properties and applications.
Mephedrone (4-MMC): A substituted cathinone with structural similarities but different pharmacological effects.
Uniqueness: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
102789-94-6 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H16O/c1-3-16(14-7-5-4-6-8-14)17(18)15-11-9-13(2)10-12-15/h3-12H,1-2H3 |
Clé InChI |
NFNFHMZRHRALEP-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



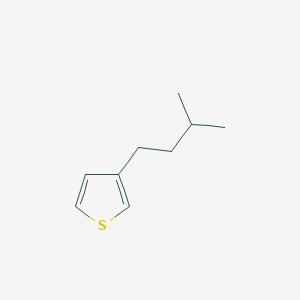
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
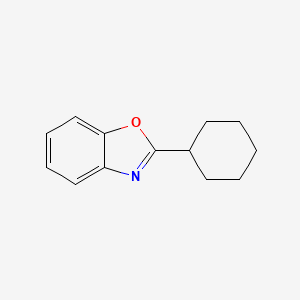
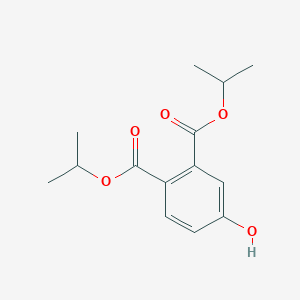
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
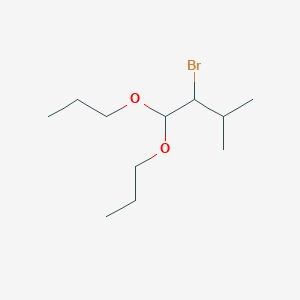

![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
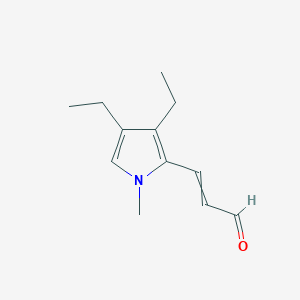

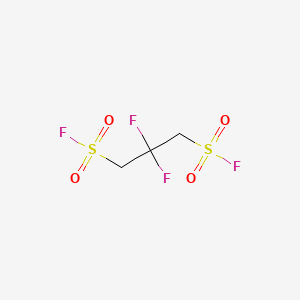

![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
